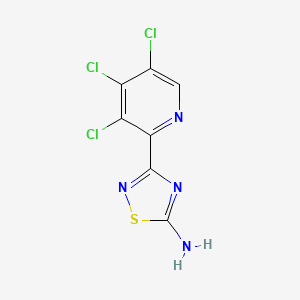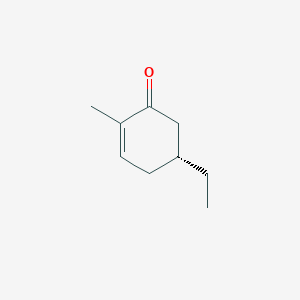
(5R)-5-ethyl-2-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-ethyl-2-methylcyclohex-2-en-1-one: is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-ethyl-2-methylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the enantioselective hydrogenation of a suitable precursor, such as a substituted cyclohexenone. The reaction typically employs a chiral catalyst to ensure the desired stereochemistry. For instance, the use of a rhodium-based catalyst in the presence of hydrogen gas can yield the desired product with high enantiomeric purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: (5R)-5-ethyl-2-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexene ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (5R)-5-ethyl-2-methylcyclohex-2-en-1-one serves as a valuable intermediate for the preparation of more complex molecules.
Biology and Medicine: It can be used as a building block for the synthesis of drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and stereochemistry make it suitable for the synthesis of high-value products .
Mechanism of Action
The mechanism by which (5R)-5-ethyl-2-methylcyclohex-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity, influencing its overall efficacy .
Comparison with Similar Compounds
(2S,5R)-2-isopropyl-5-methylcyclohexanone: This compound shares a similar cyclohexene structure but differs in the substituents attached to the ring.
(5R)-5-isopropyl-2-methyl-2-cyclohexen-1-one: Another similar compound with different substituents, highlighting the diversity of cyclohexene derivatives.
Uniqueness: (5R)-5-ethyl-2-methylcyclohex-2-en-1-one is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the cyclohexene ring. This combination of features makes it a valuable compound for applications requiring precise control over molecular structure and reactivity .
Properties
CAS No. |
921199-69-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(5R)-5-ethyl-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-3-8-5-4-7(2)9(10)6-8/h4,8H,3,5-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
WEOCLHZDIONQPA-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H]1CC=C(C(=O)C1)C |
Canonical SMILES |
CCC1CC=C(C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


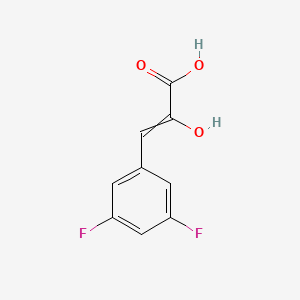
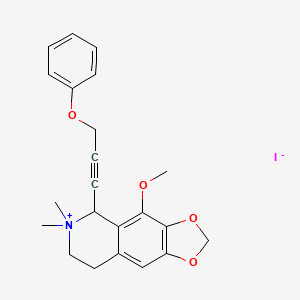
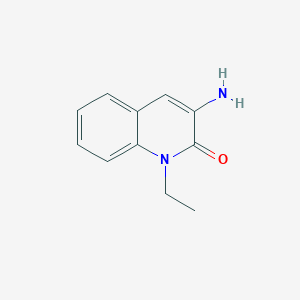
![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633045.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, N4-(4-bromo-2-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12633053.png)
![2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester](/img/structure/B12633060.png)
![2H-Pyran-4-carboxamide, 4-amino-N-[(1S)-1-cyano-2-(4'-cyano[1,1'-biphenyl]-4-yl)ethyl]tetrahydro-](/img/structure/B12633066.png)
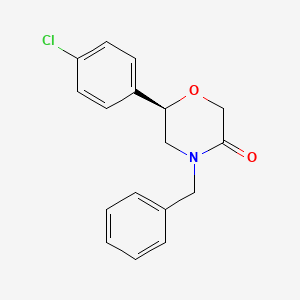
![N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide](/img/structure/B12633072.png)
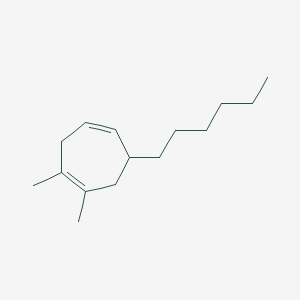
![N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine](/img/structure/B12633098.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-5-yl]-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B12633099.png)
